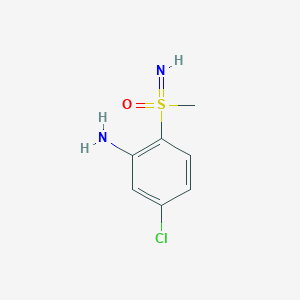![molecular formula C24H31N3O3 B2669623 3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide CAS No. 850925-42-7](/img/structure/B2669623.png)
3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group at the nitrogen atom.
Coupling with Benzamide: The alkylated benzimidazole is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with various metal ions.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound is being investigated for its potential to inhibit specific enzymes and pathways involved in disease processes.
Medicine
In medicine, the compound’s structure suggests potential applications as a therapeutic agent, particularly in targeting cancer cells or pathogens. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The methoxy groups and the pentyl chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
3,4-Dimethoxybenzamide: Lacks the benzimidazole moiety.
1-Pentylbenzimidazole: Lacks the benzamide moiety.
Uniqueness
The uniqueness of 3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide lies in its combined structural features, which confer specific biological activities and chemical reactivity. The presence of both the benzimidazole and benzamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
3,4-dimethoxy-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-4-5-8-16-27-20-11-7-6-10-19(20)26-23(27)12-9-15-25-24(28)18-13-14-21(29-2)22(17-18)30-3/h6-7,10-11,13-14,17H,4-5,8-9,12,15-16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWAPCVPUPRWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669543.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2669544.png)








![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2669560.png)

![2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669563.png)
